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molecular formula C16H14FN5S B8472670 Imidazo[2,1-b]thiazole,5-ethyl-6-[[2-(6-fluoro-2-pyridinyl)-1h-imidazol-1-yl]methyl]-

Imidazo[2,1-b]thiazole,5-ethyl-6-[[2-(6-fluoro-2-pyridinyl)-1h-imidazol-1-yl]methyl]-

Cat. No. B8472670
M. Wt: 327.4 g/mol
InChI Key: NIXILFJVLKDGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06936617B2

Procedure details

A mixture of 6-chloromethyl-5-ethyl-imidazo[2,1-b]thiazole (120 mg, 0.6 mmol), 2-fluoro-6-(1H-imidazol-2-yl)pyridine (82 mg, 0.6 mmol) and potassium carbonate (278 mg, 2.4 mmol) in DMF (6 mL) is stirred at room temperature for 48 h. Brine (15 mL) and methylene chloride (20 mL) are added. The organic layer is separated and the aqueous layer is extracted with methylene chloride (2×20 mL). The combined organic layers are washed with brine (3×15 mL) and dried. The solvent is removed in vacuo. The residue is purified by preparative TLC to give 32 mg of 5-ethyl-6-[2-(6-fluoro-pyridin-2-yl)-imidazol-1-ylmethyl]-imidazo[2,1-b]thiazole as an oil. 1H NMR (CDCl3): 8.10, dd (1H); 7.82, dd (1H); 7.35, d (1H); 7.26, d (1H); 7.12, d (1H); 6.83, dd (1H); 6.80, d (1H); 5.92, s (2H); 2.90, q (2H); 1.07, t (3H).
Name
6-chloromethyl-5-ethyl-imidazo[2,1-b]thiazole
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
82 mg
Type
reactant
Reaction Step One
Quantity
278 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Brine
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[N:4]=[C:5]2[N:9]([C:10]=1[CH2:11][CH3:12])[CH:8]=[CH:7][S:6]2.[F:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([C:20]2[NH:21][CH:22]=[CH:23][N:24]=2)[N:15]=1.C(=O)([O-])[O-].[K+].[K+].C(Cl)Cl>CN(C=O)C.[Cl-].[Na+].O>[CH2:11]([C:10]1[N:9]2[C:5]([S:6][CH:7]=[CH:8]2)=[N:4][C:3]=1[CH2:2][N:24]1[CH:23]=[CH:22][N:21]=[C:20]1[C:16]1[CH:17]=[CH:18][CH:19]=[C:14]([F:13])[N:15]=1)[CH3:12] |f:2.3.4,7.8.9|

Inputs

Step One
Name
6-chloromethyl-5-ethyl-imidazo[2,1-b]thiazole
Quantity
120 mg
Type
reactant
Smiles
ClCC=1N=C2SC=CN2C1CC
Name
Quantity
82 mg
Type
reactant
Smiles
FC1=NC(=CC=C1)C=1NC=CN1
Name
Quantity
278 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Brine
Quantity
15 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with methylene chloride (2×20 mL)
WASH
Type
WASH
Details
The combined organic layers are washed with brine (3×15 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by preparative TLC

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)C1=C(N=C2SC=CN21)CN2C(=NC=C2)C2=NC(=CC=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 32 mg
YIELD: CALCULATEDPERCENTYIELD 16.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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